

Sutidiazine preclinical trial data

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Compound of Interest

Compound Name: *Sutidiazine*

Cat. No.: *B10788896*

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An In-depth Technical Guide on the Preclinical Data of **Sutidiazine** (ZY-19489)

This technical guide provides a comprehensive overview of the preclinical trial data for **sutidiazine** (also known as ZY-19489, MMV253, and formerly as compound 12 or AZ-13721412), a novel triaminopyrimidine antimalarial agent.^{[1][2][3]} The information is intended for researchers, scientists, and drug development professionals, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

In Vitro Efficacy

Sutidiazine has demonstrated potent activity against the asexual blood stages of *Plasmodium falciparum*, including strains resistant to current frontline antimalarial drugs.^[4]

Antimalarial Activity

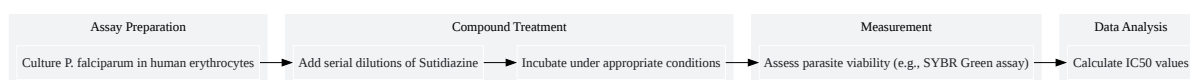
Data Presentation:

Assay	P. falciparum Strain	IC50 (nM)
Asexual Blood Stage	-	9
Liver Schizont Assay	P. berghei	>10,000
Liver Schizont & Hypnozoite Assay	P. cynomolgi	>10,000
Dual Gamete Assay (Male & Female)	P. falciparum	Inactive

Experimental Protocols:

- Asexual Blood Stage Activity: The in vitro antimalarial activity of **sutidiazine** against the blood stages of *P. falciparum* was determined using a phenotypic screen.[1][5][6] While the specific cell line is not mentioned in the abstracts, this type of assay typically involves culturing the parasites in human red blood cells and measuring parasite growth inhibition after exposure to the compound.
- Liver Stage and Gamete Assays: The activity of **sutidiazine** against the liver and sexual stages of the parasite was evaluated in respective in vitro models.[1] The compound was found to be inactive in the *P. berghei* liver schizont assay, the *P. cynomolgi* liver schizont and hypnozoite assay, and the *P. falciparum* male and female dual gamete assay.[1]

Experimental Workflow: In Vitro Antimalarial Screening



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Caption: A generalized workflow for in vitro antimalarial drug screening.

In Vivo Efficacy

The efficacy of **sutidiazine** has been evaluated in a mouse model of *P. falciparum* malaria.^{[1][4][5][6]}

Murine Malaria Model

Data Presentation:

Animal Model	Efficacy Endpoint	Value
Mouse model of <i>P. falciparum</i> malaria	ED99	<30 mg/kg

Experimental Protocols:

- Mouse Model of Malaria: The in vivo efficacy of **sutidiazine** was assessed in a mouse model of *Plasmodium falciparum* malaria.^{[1][4][5][6]} While the specific mouse strain and parasite line are not detailed in the provided information, these studies typically involve infecting mice with a suitable *Plasmodium* species and then administering the test compound to determine its effect on parasitemia.

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in rats to evaluate the profile of **sutidiazine**.

Data Presentation:

Species	Parameter	Value
Rat	Half-life (blood)	19 hours
Human (predicted)	Half-life	36 hours

Experimental Protocols:

- Rat Pharmacokinetic Study: The pharmacokinetic profile of **sutidiazine** was determined in rats. This typically involves administering a defined dose of the compound and collecting

blood samples at various time points to measure drug concentration. The long half-life of 19 hours was a key finding from this study.[\[4\]](#)

Preclinical Safety

Sutidiazine has demonstrated good in vivo safety margins in preclinical studies.

Experimental Protocols:

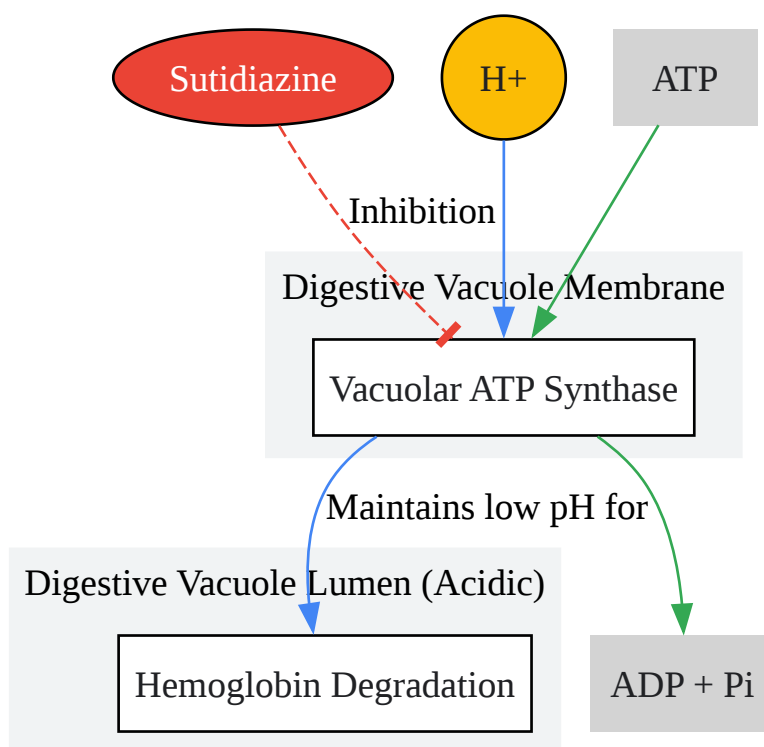
- Toxicity Studies: Safety margins were established in toxicity studies conducted in guinea pigs and rats.[\[1\]](#)[\[5\]](#)[\[6\]](#) These studies are essential for determining the therapeutic index of a drug candidate before it progresses to human clinical trials.

Mechanism of Action and Resistance

Proposed Mechanism of Action

Whole-genome sequencing of resistant *P. falciparum* mutants has implicated the vacuolar ATP synthase as a genetic determinant of resistance to triaminopyrimidines like **sutidiazine**.[\[1\]](#)[\[5\]](#)[\[6\]](#) This suggests that **sutidiazine** may exert its antimalarial effect by targeting this proton pump, which is crucial for maintaining the acidic environment of the parasite's digestive vacuole.

Signaling Pathway: Proposed Target of **Sutidiazine**



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Caption: Proposed mechanism of action of **sutidiazine** via inhibition of vacuolar ATP synthase.

Resistance Mechanism

Low-grade resistance to **sutidiazine** has been associated with a novel mutation in the P. falciparum chloroquine resistance transporter (PfCRT).[7] This suggests a potential interplay between **sutidiazine** and this transporter, which is known to be involved in the efflux of other antimalarial drugs. Interestingly, parasites with this resistance mutation showed increased susceptibility to piperazine and chloroquine, indicating a potential evolutionary trade-off.[4]

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